molecular formula C12H15BrO3 B2807632 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde CAS No. 486994-09-6

2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde

Cat. No.: B2807632
CAS No.: 486994-09-6
M. Wt: 287.153
InChI Key: INWGJALHGYWTSF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde typically involves the bromination of 5-ethoxy-4-isopropoxybenzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde can undergo various chemical reactions, including:

Scientific Research Applications

2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding properties. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which can influence its chemical behavior and applications.

Properties

IUPAC Name

2-bromo-5-ethoxy-4-propan-2-yloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-4-15-11-5-9(7-14)10(13)6-12(11)16-8(2)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWGJALHGYWTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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